molecular formula C13H10N4S2 B12584293 5-[4-(Benzylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine CAS No. 647860-09-1

5-[4-(Benzylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine

Cat. No.: B12584293
CAS No.: 647860-09-1
M. Wt: 286.4 g/mol
InChI Key: ZDJYKOJUOHIZQF-UHFFFAOYSA-N
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Description

5-[4-(Benzylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Benzylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine typically involves the reaction of a pyrimidine derivative with a benzylsulfanyl-substituted thiadiazole. One common method involves the nucleophilic substitution reaction where a pyrimidine derivative reacts with 4-(benzylsulfanyl)-1,2,5-thiadiazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Benzylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[4-(Benzylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(Benzylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(Benzylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine is unique due to its specific combination of a pyrimidine ring with a benzylsulfanyl-substituted thiadiazole. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

647860-09-1

Molecular Formula

C13H10N4S2

Molecular Weight

286.4 g/mol

IUPAC Name

3-benzylsulfanyl-4-pyrimidin-5-yl-1,2,5-thiadiazole

InChI

InChI=1S/C13H10N4S2/c1-2-4-10(5-3-1)8-18-13-12(16-19-17-13)11-6-14-9-15-7-11/h1-7,9H,8H2

InChI Key

ZDJYKOJUOHIZQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NSN=C2C3=CN=CN=C3

Origin of Product

United States

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